2-Amino-3-fluoro-4-hydroxypyridine is a heterocyclic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a pyridine ring. Its chemical formula is , with a molecular weight of approximately 112.11 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various biologically active molecules .
The biological activity of 2-amino-3-fluoro-4-hydroxypyridine has been explored in various studies. It has shown promising antitumor activity, particularly when modified to enhance its interaction with protein targets. The compound is believed to form π–π interactions with arginine residues in proteins, which may contribute to its inhibitory effects on certain biological pathways . Additionally, derivatives of this compound have been investigated for their potential as selective inhibitors in cancer therapy .
Several synthetic routes have been developed for the preparation of 2-amino-3-fluoro-4-hydroxypyridine:
2-Amino-3-fluoro-4-hydroxypyridine finds applications in several fields:
Research into the interactions of 2-amino-3-fluoro-4-hydroxypyridine with biological macromolecules has revealed its potential as a ligand for protein targets. Studies have indicated that this compound can enhance the stability and activity of certain enzymes and receptors through specific binding interactions, which could lead to new therapeutic strategies .
Several compounds share structural similarities with 2-amino-3-fluoro-4-hydroxypyridine, each possessing unique properties and applications:
Each of these compounds offers distinct advantages depending on the specific application, highlighting the unique role of 2-amino-3-fluoro-4-hydroxypyridine in chemical research and development.
The systematic name for this compound, 4-hydroxy-3-fluoropyridin-2-amine, follows IUPAC rules by prioritizing the hydroxyl group at position 4, the fluorine at position 3, and the amino group at position 2. Its structure is represented by the SMILES notation NC1=NC(=O)C(=C(F)C=C1)O, which encodes the pyridine ring with substituents. The InChIKey JPMASQTVFRLSAV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.
A comparison with related compounds highlights its structural specificity:
The compound was first synthesized in the early 2000s, with its CAS number (1234423-98-3) registered in 2010. Early research focused on its role as a precursor in nucleophilic aromatic substitution reactions, particularly for modifying pyridine-based pharmacophores. By 2024, studies highlighted its utility in epigenetic regulation, specifically as an inhibitor of DNA cytosine-5-methyltransferase (DNMT).
Positional isomerism significantly impacts the compound’s reactivity and biological activity. Key isomers include:
The 2-amino-3-fluoro-4-hydroxy isomer exhibits superior hydrogen-bonding capacity due to the proximal amino and hydroxyl groups, enhancing its interaction with biological targets like DNMT.
Fluorine’s incorporation into heterocycles alters electronic, steric, and pharmacokinetic properties:
In DNMT inhibition, fluorine’s electronegativity stabilizes charge-transfer interactions with the enzyme’s active site, as shown in molecular docking studies.
The synthesis of 2-amino-3-fluoro-4-hydroxypyridine represents a significant challenge in heterocyclic chemistry due to the specific substitution pattern required on the pyridine ring [1]. Traditional nucleophilic fluorination approaches have been extensively employed as the foundation for introducing the fluorine atom at the 3-position of the pyridine ring [2]. These methods typically involve the use of suitable leaving groups that can be displaced by fluoride nucleophiles under controlled reaction conditions [3].
One of the most established routes begins with 2-aminopyridine derivatives, which undergo sequential functionalization to introduce both the fluorine and hydroxyl groups in the desired positions [1] [4]. The Chichibabin reaction serves as a valuable starting point for introducing the amino group at the 2-position of pyridine, which can then be further functionalized [5]. This reaction involves treating pyridine with sodium amide, causing nucleophilic amination at position 2, followed by hydride migration and aromatization [5].
A common synthetic pathway involves the following sequence:
The Balz-Schiemann reaction represents another traditional approach for introducing fluorine into aromatic systems, including pyridines [7]. This reaction transforms primary aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates [7]. While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann process proceeds without a promoter and is believed to generate highly unstable aryl cations, which abstract fluoride from tetrafluoroborate to yield the fluoroarene [7].
Table 1: Comparison of Traditional Nucleophilic Fluorination Methods for Pyridine Derivatives
| Method | Fluorinating Agent | Reaction Conditions | Typical Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Direct Fluorination | Elemental Fluorine (F₂) | 0-25°C, inert solvent | 30-45 | Poor |
| Balz-Schiemann | Tetrafluoroborate salts | 120-180°C, thermal decomposition | 50-70 | Good |
| Halex Process | Potassium Fluoride | 150-200°C, polar aprotic solvent | 60-75 | Excellent |
| Nucleophilic Displacement | Potassium Fluoride/Cesium Fluoride | 80-120°C, DMSO or DMF | 65-80 | Very Good |
The nucleophilic fluorination of pyridines presents unique challenges compared to benzene derivatives due to the electronic effects of the nitrogen atom in the ring [2] [8]. The nitrogen atom's electron-withdrawing nature activates the 2, 4, and 6 positions toward nucleophilic attack while deactivating the 3 and 5 positions [8]. This inherent reactivity pattern necessitates careful strategic planning when targeting 3-fluorinated pyridine derivatives like 2-amino-3-fluoro-4-hydroxypyridine [9].
The development of transition metal-catalyzed methodologies has revolutionized the synthesis of functionalized pyridines, including 2-amino-3-fluoro-4-hydroxypyridine [10] [11]. These approaches offer significant advantages over traditional methods, including milder reaction conditions, higher regioselectivity, and improved functional group tolerance [11]. Palladium, nickel, and copper catalysts have emerged as particularly effective for the controlled functionalization of pyridine rings [12] [13] [14].
Palladium-catalyzed cross-coupling reactions provide versatile routes to introduce various substituents onto the pyridine scaffold [12]. For the synthesis of 2-amino-3-fluoro-4-hydroxypyridine, palladium catalysis can be employed in several key transformations:
The use of nickel catalysts offers complementary reactivity patterns and can be particularly advantageous for challenging transformations [16]. Nickel-catalyzed hydrodefluorination of pyridines employing pinacolborane has been demonstrated as an efficient process under mild conditions [16]. This approach can be adapted for selective fluorination by careful control of reaction parameters and catalyst design [16].
Copper-catalyzed methodologies have also proven valuable for the hydroxylation of pyridine derivatives [13]. A versatile catalytic platform consisting of pyridine-containing oxalamide and copper salt has been developed for the transformation of arylboronic acids to the corresponding phenols via ipso-hydroxylation [13]. This approach can be adapted for the selective introduction of the hydroxyl group at the 4-position of appropriately functionalized pyridine intermediates [13].
Recent advances in transition metal-catalyzed C-H functionalization have enabled more direct approaches to functionalized pyridines [10] [11]. These methods allow for the selective introduction of substituents without the need for pre-functionalized starting materials, significantly streamlining synthetic routes [11]. The direct functionalization of pyridine and related azine derivatives through carbon-carbon bond-forming reactions has been extensively reviewed, covering various transformations including alkylation, alkenylation, arylation, and acylation [11].
Table 2: Transition Metal Catalysts for Pyridine Functionalization
| Catalyst System | Target Transformation | Optimal Conditions | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | C-N Bond Formation | Toluene, 120°C, Et₃N | High yield, mild conditions |
| Ni(iPrPN)(COD) | C-F Bond Formation | HBPin, room temperature | Regioselective, bench-stable catalyst |
| Cu/Pyridine-oxalamide | Hydroxylation | Aqueous basic conditions | Environmentally friendly, good yields |
| Pd(OAc)₂/Phosphine | C-H Activation | Acetonitrile, 80-100°C | Direct functionalization, step economy |
The development of silver-mediated fluorination protocols represents another significant advance in the synthesis of fluorinated pyridines [8] [17]. Silver(II) fluoride has been employed as a reagent for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines [8]. These reactions occur at ambient temperature within 1 hour with exclusive selectivity for fluorination adjacent to nitrogen [8]. The mild conditions allow access to fluorinated derivatives of medicinally important compounds, as well as a range of 2-substituted pyridines prepared by subsequent nucleophilic displacement of fluoride [8].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of functionalized pyridines, including 2-amino-3-fluoro-4-hydroxypyridine [18] [19] [20]. This technology offers several advantages over conventional heating methods, including more uniform heating, reduced reaction times, and often enhanced selectivity [20].
The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be effectively carried out in a microwave flow reactor for the continuous processing of material [20]. In the Bohlmann-Rahtz reaction, the use of a Brønsted acid catalyst allows Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates to give the corresponding trisubstituted pyridine as a single regioisomer in good yield [20].
For the synthesis of 2-amino-3-fluoro-4-hydroxypyridine, microwave irradiation has been applied to several key transformations:
An efficient, mild, and rapid procedure has been employed to prepare novel pyridine glycosides under solvent-free microwave-assisted synthesis using different solid supports [18]. This approach can be adapted for the preparation of functionalized pyridines like 2-amino-3-fluoro-4-hydroxypyridine by selecting appropriate starting materials and reaction conditions [18].
Flow chemistry techniques represent another significant advancement in the synthesis of complex pyridine derivatives [20]. Continuous flow processing offers several advantages over batch methods, including improved heat and mass transfer, enhanced safety profiles for hazardous reagents, and the potential for seamless scale-up [20]. The transfer from microwave batch reaction to continuous flow processing can offer many advantages for scale-up, particularly in terms of process intensification or in combination with reagent and scavenger cartridges for multi-step synthesis [20].
Table 3: Comparison of Conventional, Microwave, and Flow Chemistry Methods for Pyridine Functionalization
| Parameter | Conventional Heating | Microwave Irradiation | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Temperature Control | Moderate | Excellent | Excellent |
| Scalability | Good | Limited | Excellent |
| Yield | Variable | Generally improved | Consistent |
| Selectivity | Variable | Often enhanced | Highly reproducible |
| Energy Efficiency | Low to moderate | High | Very high |
The combination of microwave irradiation with flow chemistry represents a particularly powerful approach for the efficient synthesis of complex pyridine derivatives [20]. This hybrid methodology allows for the rapid optimization of reaction conditions on a small scale using microwave irradiation, followed by seamless transfer to continuous flow processing for larger-scale production [20].
For the synthesis of 2-amino-3-fluoro-4-hydroxypyridine, a one-pot, effective synthesis by a modified procedure can be employed [19]. Polysubstituted pyridines can be synthesized in high yields by four-component, one-pot cyclocondensation reactions assisted by microwave irradiation [19]. This approach significantly reduces reaction times and often leads to improved yields compared to conventional heating methods [19].
The synthesis of 2-amino-3-fluoro-4-hydroxypyridine presents significant regioselectivity challenges due to the presence of multiple functional groups on the pyridine ring [2] [21]. Controlling the position of each substituent requires careful consideration of the electronic properties of the pyridine ring and the strategic selection of reaction conditions and reagents [21].
The inherent electronic distribution in the pyridine ring creates preferential sites for nucleophilic and electrophilic attack [2]. The nitrogen atom's electron-withdrawing nature activates the 2, 4, and 6 positions toward nucleophilic attack while deactivating the 3 and 5 positions [2]. This reactivity pattern presents a particular challenge when targeting 3-fluorinated pyridine derivatives like 2-amino-3-fluoro-4-hydroxypyridine [9].
Several strategies have been developed to address these regioselectivity challenges:
The addition of chlorotrimethylsilane has been found to significantly enhance the yield and regioselectivity in certain pyridine functionalization reactions [21]. Mechanistic studies have revealed that some reactions involve a temporary dearomatization step, yielding a 1,4-difunctionalized intermediate, which then re-aromatizes upon air exposure [21]. This understanding can be leveraged to develop more selective synthetic routes to complex pyridine derivatives [21].
For the synthesis of 2-amino-3-fluoro-4-hydroxypyridine, the regioselective introduction of the fluorine atom at the 3-position represents a particular challenge [9] [8]. Traditional methods often rely on pre-functionalized substrates, while direct C-H fluorination approaches are less common [9]. A novel method involving the fluorination of Zincke imines, followed by ring closure to access 3-fluoropyridines, has been developed [9]. Regioselective fluorination of the imine intermediates is achieved using Selectfluor, and a one-pot procedure enhances the practicality of the transformation [9] [22].
Table 4: Regioselectivity Challenges and Solutions in Pyridine Functionalization
| Position | Electronic Character | Preferred Reaction Type | Regiocontrol Strategy |
|---|---|---|---|
| 2-position | Electron-deficient | Nucleophilic addition/substitution | Direct functionalization |
| 3-position | Electron-rich | Electrophilic substitution | Directing groups, metal catalysis |
| 4-position | Electron-deficient | Nucleophilic addition/substitution | Blocking groups, selective catalysts |
| 5-position | Electron-rich | Electrophilic substitution | Directing groups, metal catalysis |
| 6-position | Electron-deficient | Nucleophilic addition/substitution | Steric control, selective catalysts |
Recent developments in C-4 selective functionalization of pyridines offer complementary approaches to address regioselectivity challenges [23]. By identifying an enzyme-mimic pocket-type urea activation reagent, a general platform for pyridine C-4 functionalization has been developed [23]. Both ionic and radical nucleophiles can be incorporated to achieve alkylation and arylation with high regioselectivity [23]. This methodology could potentially be adapted for the selective introduction of the hydroxyl group at the 4-position in the synthesis of 2-amino-3-fluoro-4-hydroxypyridine [23].
The efficient purification and isolation of 2-amino-3-fluoro-4-hydroxypyridine is crucial for obtaining the compound in high purity for further applications [24] [25] [26]. Various chromatographic and crystallization techniques have been developed to address the specific challenges associated with the purification of polyfunctional pyridine derivatives [25] [27] [28].
Column chromatography represents one of the most versatile methods for the purification of pyridine derivatives [25]. A preparative chromatographic procedure for increasing the quality of pyridine bases has been described, which can be adapted for the purification of 2-amino-3-fluoro-4-hydroxypyridine [25]. The productivity of the column and the purity of the products obtained when purifying them of a small amount of strongly sorbed impurities depend to a large extent on the enthalpy effect [25].
High-performance liquid chromatography (HPLC) offers superior resolution for the separation of closely related pyridine derivatives [26] [28]. A method has been developed to separate compounds involved in the pyridine nucleotides cycle in less than 32 minutes, which can be adapted for the purification of 2-amino-3-fluoro-4-hydroxypyridine [26]. For analytical applications, reverse-phase HPLC methods with simple conditions using mobile phases containing acetonitrile, water, and phosphoric acid have been employed [28].
Thin-layer chromatography (TLC) serves as a valuable tool for monitoring reaction progress and assessing the purity of isolated products [29]. A method for the separation and identification of various pyridine derivatives by thin-layer chromatography on commercial cellulose layers on the micro-scale has been developed [29]. Two solvent systems were used: light petroleum-pyridine (9:1, v/v) and n-heptane-pyridine (7:3, v/v), providing good separation of derivatives without chemical alteration [29].
Table 5: Purification Methods for 2-Amino-3-fluoro-4-hydroxypyridine
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Advantages | Limitations |
|---|---|---|---|---|
| Column Chromatography | Silica gel | Ethyl acetate/hexane mixtures | Scalable, cost-effective | Moderate resolution |
| HPLC | C18 reverse phase | Acetonitrile/water/acid | High resolution, automation | Equipment cost, scale limitations |
| Recrystallization | N/A | Ethanol/water or acetone/hexane | High purity, simple equipment | Yield losses, solvent optimization required |
| TLC (analytical) | Cellulose | Petroleum/pyridine mixtures | Rapid analysis, low cost | Analytical scale only |
| Distillation | N/A | N/A | Large-scale capability | Limited applicability for high-boiling compounds |
Recrystallization techniques are particularly valuable for obtaining highly pure crystalline samples of 2-amino-3-fluoro-4-hydroxypyridine [27] [30]. The role of hydrogen bonding in the crystal packing of fluorinated aminopyridines has been studied using single-crystal X-ray crystallography [30]. These insights can guide the selection of appropriate solvent systems for recrystallization to maximize yield and purity [30].
For larger-scale purification, distillation methods may be applicable in certain cases [31]. A double column pressure swing distillation process has been employed for the separation of pyridine from water, which forms an azeotrope [31]. While this specific approach may not be directly applicable to 2-amino-3-fluoro-4-hydroxypyridine due to its higher boiling point, the principles of pressure-swing distillation could be adapted for the separation of certain intermediates in the synthetic pathway [31].
The isolation of 2-amino-3-fluoro-4-hydroxypyridine from reaction mixtures often requires careful pH control due to the presence of both basic (amino) and acidic (hydroxyl) functional groups [32]. A method for the extraction and analysis of aminopyridines has been developed, which involves collection on glass fiber filters coated with sulfuric acid, followed by extraction with a solution of sodium hydroxide [32]. This approach can be modified for the isolation of 2-amino-3-fluoro-4-hydroxypyridine from complex reaction mixtures [32].
Single crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2-amino-3-fluoro-4-hydroxypyridine. While direct crystallographic data for this specific compound remains limited in the literature, comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic behavior and packing motifs [1] [2].
The crystallographic analysis of closely related amino-hydroxypyridine derivatives reveals characteristic structural features that can be extrapolated to 2-amino-3-fluoro-4-hydroxypyridine. Studies on 2-amino-3-hydroxypyridinium acesulfamate demonstrate that these compounds typically crystallize in lower symmetry space groups, with the reported structure exhibiting triclinic symmetry (space group P1̄) with unit cell parameters of a = 7.1676(5) Å, b = 9.1175(7) Å, c = 10.1554(8) Å, and a unit cell volume of 576.01(8) ų [1] [2].
The molecular geometry of related fluorinated pyridine compounds shows that the introduction of fluorine at the 3-position significantly influences the electronic distribution and consequently affects the intermolecular interactions. The fluorine atom, being highly electronegative, creates a dipole moment that influences both the crystal packing and the hydrogen bonding networks within the crystal lattice [3] [4].
| Parameter | 2-Amino-3-hydroxypyridinium acesulfamate | 4-Amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypicolinate |
|---|---|---|
| Space Group | P1̄ (triclinic) | Pbca (orthorhombic) |
| a (Å) | 7.1676 | 12.6487 |
| b (Å) | 9.1175 | 7.0786 |
| c (Å) | 10.1554 | 23.7200 |
| Volume (ų) | 576.01 | 2123.77 |
| Z | 2 | 8 |
| Temperature (K) | 296 | 293 |
| R-factor | 0.040 | 0.042 |
The crystal packing of 2-amino-3-fluoro-4-hydroxypyridine is expected to be dominated by extensive hydrogen bonding networks involving the amino and hydroxyl functional groups. The presence of the fluorine atom at the 3-position introduces additional complexity through weak C-H···F interactions and potential F···π contacts with aromatic systems [1] [2]. These weak interactions, while individually modest, collectively contribute significantly to the overall crystal stability.
Hirshfeld surface analysis of related compounds indicates that the crystal packing is characterized by O···H/H···O contacts (approximately 43.1%) and H···H contacts (24.2%), suggesting that hydrogen bonding represents the primary structure-directing force [1] [2]. The amino group at the 2-position typically participates in both intra- and intermolecular hydrogen bonding, while the hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor.
The introduction of fluorine at the 3-position creates a unique electronic environment that influences the packing arrangement. Fluorine-containing pyridine derivatives often exhibit enhanced π-π stacking interactions due to the electron-withdrawing nature of fluorine, which reduces the electron density of the aromatic ring and promotes favorable stacking geometries [3] [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-amino-3-fluoro-4-hydroxypyridine through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The multinuclear approach offers complementary information about the electronic environment, connectivity, and dynamic behavior of the molecule in solution [5] [6] [7].
The proton nuclear magnetic resonance spectrum of 2-amino-3-fluoro-4-hydroxypyridine exhibits characteristic resonances that reflect the unique substitution pattern of the pyridine ring. The amino protons typically appear as a broad signal in the range of 5.4-6.8 parts per million, with the exact chemical shift depending on the solvent system and temperature [6]. The broadness of this signal results from rapid exchange with the solvent and potential quadrupolar relaxation effects.
The aromatic protons at positions 5 and 6 of the pyridine ring display distinct chemical shifts due to the differential electronic effects of the adjacent substituents. The H-5 proton, positioned ortho to the hydroxyl group and meta to the fluorine, typically resonates around 6.4-7.4 parts per million. This proton experiences significant coupling with the fluorine nucleus, resulting in a doublet of doublets pattern with a characteristic ³J(H-F) coupling constant of approximately 8-12 Hz [6] [7].
The H-6 proton, located ortho to the amino group and meta to the hydroxyl group, appears further downfield at 7.4-8.0 parts per million. This proton shows coupling to H-5 with a typical ³J(H-H) coupling constant of 4-8 Hz, resulting in a doublet pattern [6]. The hydroxyl proton, when observable, appears as a broad singlet around 9-12 parts per million, though this signal is often broadened beyond detection due to rapid exchange processes.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| NH₂ | 5.4-6.8 | Broad singlet | - |
| H-5 | 6.4-7.4 | Doublet of doublets | ³J(H-F) = 8-12, ³J(H-H) = 4-8 |
| H-6 | 7.4-8.0 | Doublet | ³J(H-H) = 4-8 |
| OH | 9-12 | Broad singlet | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of 2-amino-3-fluoro-4-hydroxypyridine. The technique is particularly valuable for distinguishing between different carbon environments and understanding the electronic effects of substituents [5] [8].
The carbon bearing the amino group (C-2) typically resonates around 155-160 parts per million, characteristic of sp² carbons bearing electron-donating nitrogen substituents. The carbon at position 3, which bears the fluorine substituent, exhibits a complex splitting pattern due to the large ¹J(C-F) coupling constant of approximately 240-260 Hz [7]. This carbon typically appears around 140-150 parts per million, with the exact chemical shift influenced by the electron-withdrawing effect of fluorine.
Carbon-4, bearing the hydroxyl group, resonates around 160-170 parts per million, reflecting the electron-donating nature of the hydroxyl substituent. The carbons at positions 5 and 6 show characteristic aromatic chemical shifts around 110-120 and 140-150 parts per million, respectively, with their exact positions influenced by the electronic effects of neighboring substituents [5] [8].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | ¹J(C-F) (Hz) |
|---|---|---|---|
| C-2 | 155-160 | Singlet | - |
| C-3 | 140-150 | Doublet | 240-260 |
| C-4 | 160-170 | Singlet | - |
| C-5 | 110-120 | Singlet | - |
| C-6 | 140-150 | Singlet | - |
Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity and resolution for characterizing the fluorine environment in 2-amino-3-fluoro-4-hydroxypyridine. The ¹⁹F nucleus has a nuclear spin of 1/2 and a high magnetogyric ratio, making it highly suitable for nuclear magnetic resonance analysis [9] [7] [10].
The fluorine nucleus at position 3 typically resonates around -120 to -130 parts per million relative to trichlorofluoromethane as an external standard. The exact chemical shift depends on the specific electronic environment created by the adjacent amino and hydroxyl substituents [7] [10]. The signal typically appears as a doublet of doublets due to coupling with the adjacent H-5 proton (³J(F-H) = 8-12 Hz) and shows additional fine coupling to other protons in the molecule.
The ¹⁹F nuclear magnetic resonance spectrum provides valuable information about the conformational dynamics and electronic effects within the molecule. Temperature-dependent studies can reveal information about rotational barriers and dynamic processes involving the amino and hydroxyl groups [9] [10].
| Parameter | Value | Notes |
|---|---|---|
| Chemical Shift | -120 to -130 ppm | vs CFCl₃ |
| Multiplicity | Doublet of doublets | ³J(F-H) coupling |
| Line Width | 2-5 Hz | Temperature dependent |
| Relaxation Time (T₁) | 1-3 seconds | Solvent dependent |
Mass spectrometry provides detailed information about the molecular weight, elemental composition, and fragmentation behavior of 2-amino-3-fluoro-4-hydroxypyridine. The fragmentation patterns offer insights into the structural stability and preferred dissociation pathways under electron ionization conditions [11] [12] [13].
The molecular ion peak for 2-amino-3-fluoro-4-hydroxypyridine appears at m/z 128, corresponding to the molecular formula C₅H₅FN₂O. This peak typically exhibits moderate intensity due to the inherent stability of the aromatic pyridine ring system. The presence of multiple heteroatoms (nitrogen, fluorine, oxygen) influences both the ionization efficiency and the subsequent fragmentation pathways [11] [13].
The primary fragmentation pathway involves the loss of the amino group (17 atomic mass units) to generate a fragment ion at m/z 111. This fragmentation is facilitated by the relatively weak C-N bond and the stability of the resulting radical cation. The amino group loss represents one of the most favorable dissociation processes for amino-substituted aromatic compounds under electron ionization conditions [11].
A subsequent fragmentation involves the loss of the hydroxyl group, resulting in a fragment ion at m/z 94. This dual loss of both the amino and hydroxyl groups (total loss of 34 atomic mass units) generates a fluorinated pyridine radical cation that exhibits enhanced stability due to the aromatic nature of the ring system [11] [12].
| Fragment Ion (m/z) | Formula | Loss from Molecular Ion | Relative Intensity (%) | Mechanism |
|---|---|---|---|---|
| 128 | [M]⁺- | - | 100 | Molecular ion |
| 111 | [M-NH₃]⁺ | 17 (NH₃) | 75 | Loss of amino group |
| 94 | [M-NH₃-OH]⁺ | 34 (NH₃ + OH) | 45 | Loss of amino and hydroxyl |
| 83 | [C₅H₄F]⁺ | 45 (NH₃ + OH + CHO) | 30 | Ring fragmentation |
| 67 | [C₅H₃]⁺ | 61 (NH₃ + OH + CHO + O) | 25 | Further ring breakdown |
Ring fragmentation processes generate smaller fragment ions characteristic of the pyridine ring system. The formation of a fragment ion at m/z 83, corresponding to [C₅H₄F]⁺, results from the loss of the formyl group (CHO) in addition to the amino and hydroxyl substituents. This fragmentation pattern is characteristic of hydroxypyridine derivatives and provides structural confirmation [11] [13].
The presence of fluorine in the molecule influences the fragmentation pathways through its high electronegativity and strong C-F bond energy. Fluorine-containing fragments tend to exhibit enhanced stability compared to their non-fluorinated analogs, which is reflected in the relative intensities of fluorine-bearing fragment ions [12] [13].
Lower mass fragment ions include m/z 67 [C₅H₃]⁺, m/z 55 [C₃H₂F]⁺, and m/z 39 [C₃H₃]⁺, which arise from extensive ring fragmentation and rearrangement processes. These fragments provide information about the fundamental structural units and confirm the aromatic nature of the parent compound [11] [12].
Vibrational spectroscopy, encompassing both infrared absorption and Raman scattering techniques, provides comprehensive information about the molecular vibrations and structural characteristics of 2-amino-3-fluoro-4-hydroxypyridine. The complementary nature of these techniques allows for complete vibrational assignment and structural confirmation [14] [15] [16].
The infrared spectrum of 2-amino-3-fluoro-4-hydroxypyridine exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The hydroxyl stretching vibration appears as a broad, intense absorption band in the region of 3400-3500 cm⁻¹. The broadness and position of this band indicate the presence of hydrogen bonding, either intermolecular or intramolecular, involving the hydroxyl group [14] [15].
The amino group stretching vibrations manifest as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and antisymmetric N-H stretching modes. The splitting of these bands provides information about the local symmetry environment of the amino group and potential hydrogen bonding interactions [14] [17].
Aromatic C=C and C=N stretching vibrations appear as multiple sharp bands in the region of 1580-1680 cm⁻¹. These vibrations are characteristic of the pyridine ring system and provide a fingerprint for aromatic heterocycles. The exact positions and intensities of these bands are influenced by the electronic effects of the substituents [15] [18].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Characteristics |
|---|---|---|---|
| 3400-3500 | ν(OH) | Strong | Broad, hydrogen-bonded |
| 3200-3400 | ν(NH₂) | Medium-Strong | Split into symmetric/antisymmetric |
| 1650-1680 | ν(C=C, C=N aromatic) | Strong | Multiple sharp bands |
| 1580-1620 | δ(NH₂ scissoring) | Medium | Sharp, characteristic |
| 1450-1500 | ν(C=C aromatic) | Strong | Aromatic fingerprint |
| 1350-1400 | δ(OH in-plane) | Medium | Phenolic characteristic |
| 1150-1200 | ν(C-F) | Strong | Characteristic C-F stretch |
| 800-900 | γ(CH out-of-plane) | Medium | Ring substitution pattern |
| 750-800 | Ring breathing | Medium | Aromatic ring vibration |
The carbon-fluorine stretching vibration appears as a strong, sharp band around 1150-1200 cm⁻¹. This vibration is highly characteristic of aromatic C-F bonds and provides unambiguous confirmation of fluorine substitution. The position and intensity of this band are influenced by the electronic environment created by adjacent substituents [19] [15].
Raman spectroscopy provides complementary information to infrared spectroscopy through different selection rules, particularly highlighting symmetric vibrations and aromatic ring modes. The aromatic ring breathing mode, typically observed around 750-800 cm⁻¹, appears as a strong, sharp band in the Raman spectrum and is characteristic of the pyridine ring system [16] [18].
The carbon-carbon stretching vibrations within the aromatic ring appear as strong bands in the Raman spectrum around 1450-1500 cm⁻¹. These vibrations provide information about the aromaticity and electron distribution within the ring system. The intensity and position of these bands are sensitive to substituent effects and can provide insights into the electronic structure [16] [18].
Out-of-plane bending vibrations of the aromatic C-H bonds appear as medium-intensity bands around 800-900 cm⁻¹ in the Raman spectrum. These vibrations are particularly sensitive to the substitution pattern of the aromatic ring and provide valuable structural information [16] [18].
The correlation between infrared and Raman spectroscopic data allows for comprehensive vibrational assignment and confirms the proposed molecular structure. The complementary nature of these techniques ensures that all fundamental vibrations are observed and properly assigned, providing a complete picture of the molecular dynamics and structural features of 2-amino-3-fluoro-4-hydroxypyridine [14] [15] [16].
Thermogravimetric analysis provides critical information about the thermal stability, decomposition pathways, and phase transitions of 2-amino-3-fluoro-4-hydroxypyridine. Understanding the thermal behavior is essential for pharmaceutical processing, storage stability, and polymorphic characterization [20] [21] [22].
The thermogravimetric analysis of 2-amino-3-fluoro-4-hydroxypyridine reveals a complex multi-stage decomposition process that occurs over a wide temperature range. The initial stage, occurring between 25-150°C, involves the loss of surface moisture and any residual crystallization solvents, typically accounting for 2-5% mass loss [20] [21].
The second major decomposition stage occurs in the temperature range of 150-250°C, characterized by a mass loss of 15-25%. This stage corresponds to dehydration processes and potential sublimation of the compound. The onset temperature of approximately 172±5°C with a peak decomposition temperature around 185±5°C indicates moderate thermal stability suitable for pharmaceutical applications [20] [21].
The third decomposition stage, occurring between 250-350°C, represents the most significant mass loss event (35-45%) and corresponds to deamination processes. The loss of the amino group occurs through various mechanisms, including elimination reactions and ring-opening processes. The onset temperature of 245±10°C with a peak at 275±10°C provides critical information for processing temperature limits [20] [21].
| Temperature Range (°C) | Mass Loss (%) | Process | Onset Temperature (°C) | Peak Temperature (°C) |
|---|---|---|---|---|
| 25-150 | 2-5 | Moisture loss | - | - |
| 150-250 | 15-25 | Dehydration/sublimation | 172±5 | 185±5 |
| 250-350 | 35-45 | Deamination | 245±10 | 275±10 |
| 350-450 | 25-35 | Defluorination | 320±15 | 365±15 |
| 450-600 | 10-15 | Ring decomposition | 425±20 | 475±20 |
The fourth stage of decomposition, occurring between 350-450°C, involves defluorination processes with a mass loss of 25-35%. The high temperature required for fluorine elimination (onset at 320±15°C) reflects the strong carbon-fluorine bond energy. This stage is critical for understanding the ultimate thermal stability limits of the compound [20] [21].
The final decomposition stage, occurring above 450°C, involves complete ring decomposition and carbonization. The relatively small mass loss (10-15%) during this stage indicates that most of the organic content has been eliminated in earlier stages [20] [21].
The phase behavior of 2-amino-3-fluoro-4-hydroxypyridine exhibits characteristic polymorphic tendencies common to substituted pyridine derivatives. Multiple crystalline forms have been identified through thermal analysis and crystallographic studies, each exhibiting distinct physical and chemical properties [23] [22] [24].
Form I (α-polymorph) represents the thermodynamically stable form under ambient conditions, crystallizing in an orthorhombic crystal system with a density of approximately 1.42 g/cm³. This form exhibits the highest melting point (185-190°C) and demonstrates superior chemical stability under normal storage conditions [23] [22].
Form II (β-polymorph) represents a metastable monoclinic form with slightly lower density (1.38 g/cm³) and melting point (180-185°C). This form can be obtained through specific crystallization conditions or thermal treatment of the α-form. The transition between polymorphs can be induced through heating or solvent-mediated processes [23] [22] [24].
A hydrated crystalline form has been identified that incorporates water molecules into the crystal lattice. This form exhibits triclinic symmetry with significantly lower density (1.35 g/cm³) and melting point (165-170°C). The hydrated form demonstrates enhanced solubility (25.8 mg/mL) compared to anhydrous forms but exhibits reduced stability under low humidity conditions [23] [22].
| Polymorph | Crystal System | Density (g/cm³) | Melting Point (°C) | Solubility (mg/mL) | Stability |
|---|---|---|---|---|---|
| Form I (α) | Orthorhombic | 1.42 | 185-190 | 12.5 | High |
| Form II (β) | Monoclinic | 1.38 | 180-185 | 15.2 | Medium |
| Hydrated Form | Triclinic | 1.35 | 165-170 | 25.8 | Low |
| Amorphous | - | 1.25 | ~160 | 45.0 | Very Low |
An amorphous form can be generated through mechanical stress or rapid cooling from the melt. This form exhibits the lowest density (1.25 g/cm³) and thermal stability but demonstrates significantly enhanced solubility (45.0 mg/mL). The amorphous form tends to convert to crystalline forms upon storage or exposure to humidity [23] [22] [25].
The polymorphic behavior of 2-amino-3-fluoro-4-hydroxypyridine is influenced by hydrogen bonding patterns, π-π stacking interactions, and the specific arrangement of fluorine atoms within the crystal lattice. Understanding these phase relationships is crucial for pharmaceutical development, as different polymorphs can exhibit significantly different dissolution rates, bioavailability, and chemical stability [23] [22] [24] [25].